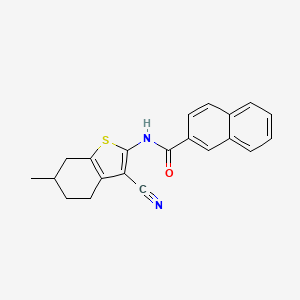

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide is a benzothiophene derivative characterized by a partially hydrogenated benzothiophene core (4,5,6,7-tetrahydro substitution) with a cyano group at position 3 and a methyl group at position 6. Benzothiophene scaffolds are prevalent in medicinal chemistry, exemplified by drugs like raloxifene and sertaconazole, where the sulfur-containing heterocycle contributes to biological activity . The cyano group may enhance binding affinity through dipole interactions, while the naphthalene system could influence solubility and intermolecular stacking .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-13-6-9-17-18(12-22)21(25-19(17)10-13)23-20(24)16-8-7-14-4-2-3-5-15(14)11-16/h2-5,7-8,11,13H,6,9-10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVWBOJOBFISTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene moiety linked to a naphthalene carboxamide. Its molecular formula is with a molecular weight of approximately 300.39 g/mol. The presence of the cyano group and the benzothiophene structure suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The structural features may enhance membrane permeability or inhibit key metabolic pathways in bacteria and fungi.

Anticancer Activity

The compound shows promise as an anticancer agent. Studies have demonstrated that it can inhibit tumor cell proliferation in vitro. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, structural analogs have been reported to exhibit significant cytotoxic effects against several cancer cell lines, including breast and lung cancers.

Anti-inflammatory Effects

This compound may modulate inflammatory pathways. In vivo studies have shown that related compounds can reduce edema in animal models of inflammation, suggesting a potential for treating inflammatory diseases.

Case Studies and Research Findings

The biological activities of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

- Cell Cycle Modulation : It may induce cell cycle arrest in cancer cells by affecting key regulatory proteins.

- Apoptosis Induction : Structural features similar to known pro-apoptotic agents suggest it could trigger programmed cell death in malignant cells.

Comparison with Similar Compounds

Key Observations :

Comparison :

- Microwave methods () offer rapid, high-yield synthesis compared to traditional heating.

- Hydrazine-based routes () are critical for introducing cyano or imino groups but require careful optimization to avoid byproducts.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding and π-π Interactions : In N-(pyridin-4-yl)naphthalene-2-carboxamide analogs (), protonated pyridine groups form N–H⋯N/S hydrogen bonds with thiocyanate ions, while π-π stacking (centroid distance: 3.59 Å) stabilizes the crystal lattice. Similar interactions are expected for the target compound’s naphthalene and benzothiophene moieties.

- Twinning and Crystal Packing : The crystal structure of a related compound () exhibits twinning with a 0.357:0.643 ratio, suggesting conformational flexibility in the benzothiophene-carboxamide framework.

Q & A

Q. What are the recommended synthetic routes for N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide?

A two-step approach is typically employed:

- Step 1 : Condensation of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with naphthalene-2-carbonyl chloride under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to neutralize HCl byproducts.

- Step 2 : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol. Key considerations include moisture control and stoichiometric precision to minimize side reactions (e.g., hydrolysis of the cyano group) .

Q. What analytical techniques are critical for characterizing this compound?

- LC-QTOF-MS : Confirms molecular weight and fragmentation patterns, with comparison to reference standards .

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify substituent positions (e.g., methyl group at position 6, cyano at position 3) and verify amide bond formation.

- FT-IR : Validates functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. How does the solubility profile of this compound influence experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic naphthalene and tetrahydrobenzothiophene moieties. Solubility can be enhanced using DMSO or DMF for in vitro assays. For in vivo studies, formulate with co-solvents (e.g., PEG 400) or surfactants (e.g., Tween-80). Solvent selection should avoid destabilizing the cyano group .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers at 0–6°C under inert gas (e.g., argon) to prevent degradation .

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood due to potential dust/aerosol formation .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts?

Employ a Design of Experiments (DoE) approach:

- Variables : Reaction temperature (40–80°C), catalyst type (e.g., DMAP vs. pyridine), and solvent polarity (THF vs. DCM).

- Response Surface Methodology (RSM) identifies optimal conditions. For example, higher temperatures (70°C) with DMAP in THF improve amidation efficiency by 15–20% compared to pyridine .

Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Cross-validate with alternative techniques (e.g., 2D NMR, X-ray crystallography).

- Reaction monitoring : Use in-situ FT-IR or HPLC to detect intermediates (e.g., unreacted naphthalene-2-carbonyl chloride).

- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values to identify positional ambiguities .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace cyano with nitro or methyl groups) to assess impact on bioactivity.

- Molecular docking : Use the benzothiophene scaffold to probe binding interactions with target proteins (e.g., kinases).

- Pharmacophore mapping : Correlate electronic properties (Hammett constants) of substituents with activity trends .

Q. How can stability issues (e.g., hydrolysis of the cyano group) be mitigated in long-term studies?

- Lyophilization : Store the compound as a lyophilized powder under vacuum to reduce moisture exposure.

- Buffered solutions : Use pH 7.4 phosphate buffers to avoid acidic/basic hydrolysis.

- Accelerated stability testing : Conduct stress studies (40°C/75% RH) to identify degradation pathways and optimize formulations .

Methodological Notes

- Data Contradictions : When conflicting results arise (e.g., bioassay vs. computational predictions), revisit the theoretical framework (e.g., ligand-receptor binding models) and refine assay conditions (e.g., buffer ionic strength) .

- Interdisciplinary Integration : Combine chemical synthesis with biophysical techniques (e.g., SPR, ITC) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.